molecular formula C18H15N3O3 B6287889 Benzoic acid N'-(5-m-tolyl-isoxazole-3-carbonyl)-hydrazide, 95% CAS No. 2703756-84-5

Benzoic acid N'-(5-m-tolyl-isoxazole-3-carbonyl)-hydrazide, 95%

Cat. No. B6287889
CAS RN: 2703756-84-5
M. Wt: 321.3 g/mol
InChI Key: HGOMFXYJDYHKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid N'-(5-m-tolyl-isoxazole-3-carbonyl)-hydrazide, 95% (hereafter referred to as BA-95) is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a white solid with a melting point of approximately 160-162°C and a molecular weight of 308.3 g/mol. It is a hydrazide derivative of benzoic acid and is used in a variety of applications, including drug design, organic synthesis, and biochemistry. BA-95 is a versatile compound that has been studied for its potential use in a variety of scientific research applications.

Scientific Research Applications

BA-95 has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate for the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and polymers. It has also been used as a reagent in the synthesis of pharmaceuticals and drugs. Furthermore, BA-95 has been studied for its potential use in the development of new materials for use in the fields of nanotechnology and biotechnology.

Mechanism of Action

The mechanism of action of BA-95 is not yet fully understood. However, it is believed to act as a catalyst in the formation of covalent bonds between molecules. In addition, it is believed to play a role in the formation of hydrogen bonds between molecules. This is thought to be due to its ability to form a stable complex with the substrate molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BA-95 are not yet fully understood. However, it has been shown to have some potential therapeutic effects in animal studies. In particular, it has been shown to have anti-inflammatory and anti-cancer effects in mice. Additionally, it has been shown to have anti-bacterial and antifungal effects in laboratory studies.

Advantages and Limitations for Lab Experiments

The main advantage of using BA-95 in laboratory experiments is its versatility. It can be used in a variety of different applications, including organic synthesis, drug design, and biochemistry. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain applications. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain applications.

Future Directions

There are a variety of potential future directions for the use of BA-95 in scientific research. One potential direction is the use of BA-95 in the development of new materials for use in nanotechnology and biotechnology. Additionally, it could be used in the development of new drugs and pharmaceuticals. Furthermore, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

BA-95 can be synthesized using a variety of methods. One method involves the reaction of benzoic acid with 5-methyl-isoxazole-3-carbonyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces the desired product, BA-95, in a yield of approximately 95%.

properties

IUPAC Name

N'-benzoyl-5-(3-methylphenyl)-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-12-6-5-9-14(10-12)16-11-15(21-24-16)18(23)20-19-17(22)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOMFXYJDYHKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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